molecular formula C12H14N2 B600387 Tetrahydroharman CAS No. 2506-10-7

Tetrahydroharman

Cat. No.: B600387
CAS No.: 2506-10-7
M. Wt: 186.25
InChI Key:
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Biochemical Analysis

Biochemical Properties

Tetrahydroharman is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit antioxidant activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. It could also have effects on its localization or accumulation

Subcellular Localization

It could involve any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydroharman can be synthesized through several methods. One common synthetic route involves the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the tetrahydro-β-carboline structure . The reaction typically requires a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as the roots of Calligonum minimum or the bark of Elaeagnus angustifolia . The extraction process typically involves solvent extraction followed by purification steps, such as chromatography, to isolate the desired compound.

Properties

IUPAC Name

1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIJOZBIVDCQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027440
Record name 1,2,3,4-Tetrahydroharmane
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URL https://comptox.epa.gov/dashboard/DTXSID901027440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2506-10-7, 525-40-6
Record name 1-Methyl-1,2,3,4-tetrahydro-β-carboline
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Record name Calligonine
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Record name Tetrahydroharmane
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Record name Tetrahydroharman
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Record name 1,2,3,4-Tetrahydroharmane
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Record name 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-b]indole
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Record name TETRAHYDROHARMANE
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